molecular formula C26H31P B8439459 ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane

ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane

Cat. No.: B8439459
M. Wt: 374.5 g/mol
InChI Key: OTACSHJZWXSRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2’-(di-tert-butylphosphino)biphenyl, also known as JohnPhos, is a sterically bulky biaryl phosphine ligand. It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This compound is known for its high reactivity and efficiency in forming carbon-nitrogen bonds .

Properties

Molecular Formula

C26H31P

Molecular Weight

374.5 g/mol

IUPAC Name

ditert-butyl-[2-(2-phenylphenyl)phenyl]phosphane

InChI

InChI=1S/C26H31P/c1-25(2,3)27(26(4,5)6)24-19-13-12-18-23(24)22-17-11-10-16-21(22)20-14-8-7-9-15-20/h7-19H,1-6H3

InChI Key

OTACSHJZWXSRDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-2’-(di-tert-butylphosphino)biphenyl can be synthesized through the reaction of 2-bromobiphenyl with di-tert-butylphosphine in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine ligand. The reaction is carried out in a suitable solvent, such as tetrahydrofuran or toluene, at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Phenyl-2’-(di-tert-butylphosphino)biphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2’-(di-tert-butylphosphino)biphenyl undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Palladium catalysts, such as palladium acetate, are commonly used in cross-coupling reactions.

Major Products

Mechanism of Action

The mechanism by which 2-Phenyl-2’-(di-tert-butylphosphino)biphenyl exerts its effects involves coordination to a palladium center, forming a palladium-phosphine complex. This complex facilitates the activation of organic substrates, enabling the formation of new chemical bonds. The bulky nature of the ligand provides steric protection to the palladium center, enhancing its stability and reactivity .

Comparison with Similar Compounds

2-Phenyl-2’-(di-tert-butylphosphino)biphenyl is unique due to its steric bulk and electronic properties. Similar compounds include:

These compounds share similar applications but differ in their steric and electronic properties, which can influence their reactivity and selectivity in various chemical reactions .

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